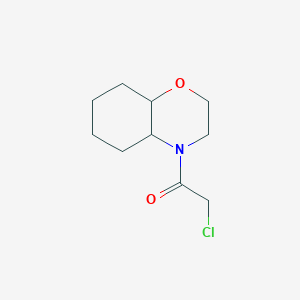
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, also known as Chloroxazone, is a chlorinated derivative of the benzoxazinone family of compounds. It is a synthetic compound that has been used for a variety of scientific and medical applications. It is a versatile compound that has been used in a variety of applications, including drug development and laboratory research.
科学的研究の応用
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including benzoxazinones and their derivatives. It has also been used as a tool for the study of the biological activity of benzoxazinones and their derivatives. In addition, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been used as a tool for the study of the structure-activity relationships of benzoxazinones.
作用機序
The mechanism of action of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important signaling molecules in inflammation and pain pathways. By inhibiting COX-2, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can reduce inflammation and pain.
Biochemical and Physiological Effects
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which can reduce inflammation and oxidative stress. In addition, it has been shown to reduce the production of cytokines, which can reduce inflammation and immune system activity.
実験室実験の利点と制限
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, its mechanism of action is well understood, making it a useful tool for studying the effects of benzoxazinones and their derivatives. However, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a synthetic compound and is not found in nature, which limits its use in some applications.
将来の方向性
The potential future directions for 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one are numerous. One potential direction is the use of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one in drug development. 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been shown to inhibit the production of prostaglandins, which can be useful in the development of drugs for the treatment of inflammation and pain. Additionally, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one could be used in the development of drugs for the treatment of oxidative stress and immune system disorders. Finally, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one could be used as a tool for the study of the structure-activity relationships of benzoxazinones and their derivatives.
合成法
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can be synthesized through a variety of methods, including the reaction of 2-chlorobenzoyl chloride with octahydro-2H-1,4-benzoxazin-4-one in the presence of pyridine. This reaction results in the formation of the desired product, chloroxazone. The reaction can be carried out in a variety of solvents, such as dichloromethane, and can be catalyzed with a variety of catalysts, such as zinc chloride. The reaction is typically carried out at room temperature and has a yield of approximately 80%.
特性
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJCEYCJSFAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

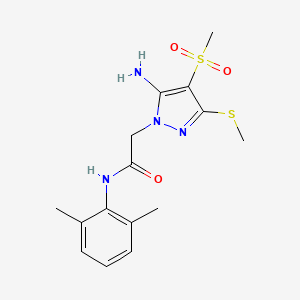
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2624516.png)
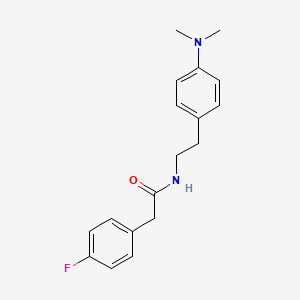
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)
![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)
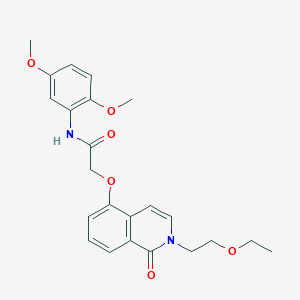
![5-(3,4-difluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2624522.png)
![2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624523.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)
![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)
![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)
![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)
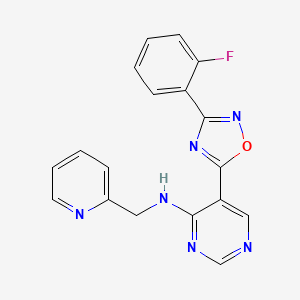
![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)